8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazole ring fused to a quinoline core, with additional fluorine, methoxy, and phenyl substituents. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of quinoline hydrazide with appropriate aldehydes or ketones under acidic or basic conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents at the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar compounds to 8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: A natural product with anticancer properties.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline structure.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-fluoro-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-10-8-17(9-11-18)27-23-19-13-16(24)7-12-21(19)25-14-20(23)22(26-27)15-5-3-2-4-6-15/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPWMVMPFUYMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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